5-Amino-3-(2-bromophenyl)isoxazole

Vue d'ensemble

Description

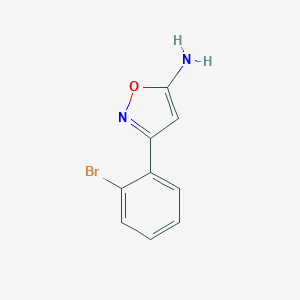

5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound with the molecular formula C9H7BrN2O It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. This reaction can be catalyzed by various agents, including metal catalysts like copper or ruthenium, although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group reacts with electrophiles under mild conditions:

Key observation : The amino group exhibits pH-dependent reactivity, favoring amide bond formation at neutral pH .

Cross-Coupling Reactions

The 2-bromophenyl moiety participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to yield 3-(biaryl)isoxazole derivatives (82% yield) .

Buchwald-Hartwig Amination : -

Couples with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to form 3-(2-aminophenyl)isoxazoles (70% yield) .

Cycloaddition and Heterocycle Formation

The isoxazole ring participates in dipolar cycloadditions:

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form bis-isoxazoline derivatives (R = Ph, 68% yield) .

-

Pyrrole synthesis : Under Fe/Ni catalysis, reacts with β-diketones to yield 4-acetylpyrrole-carboxylates (72% yield) .

Stability and Functional Group Compatibility

-

pH sensitivity : Stable in aqueous media (pH 4–9) but hydrolyzes under strong acidic/basic conditions .

Comparative Reactivity Table

Applications De Recherche Scientifique

Pharmaceutical Development

5-Amino-3-(2-bromophenyl)isoxazole serves as a critical intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and cancer.

Case Studies:

- A study demonstrated the synthesis of isoxazole derivatives that exhibited potent anticancer activity against various cell lines, including A549 and MCF-7, with IC50 values indicating significant cytotoxicity .

- Another research focused on developing HDAC inhibitors from isoxazole derivatives, showcasing their potential in cancer therapy .

Biochemical Research

This compound is utilized to investigate enzyme mechanisms and receptor interactions, contributing to our understanding of cellular processes.

Key Insights:

- Isoxazole derivatives have been shown to selectively inhibit COX enzymes, which are critical in inflammatory pathways. Compounds with specific substitutions exhibited enhanced selectivity towards COX-2, suggesting potential therapeutic applications in anti-inflammatory treatments .

- Research has identified novel isoxazole compounds that act as allosteric modulators for various biological targets, providing new avenues for drug discovery .

Material Science

This compound can be integrated into polymer matrices to enhance their properties.

Applications:

- The compound has been explored for its ability to improve thermal stability and mechanical strength in polymer composites. This application is crucial for developing advanced materials used in various industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound shows promise in the development of environmentally friendly agrochemicals.

Research Findings:

- Studies indicate that isoxazole derivatives can be designed as herbicides with improved efficacy and reduced environmental impact. The structural modifications of these compounds are critical for enhancing their biological activity against target pests while minimizing toxicity to non-target organisms .

Analytical Chemistry

This compound is also employed as a standard reference in analytical methods.

Usage:

- It aids in the detection and quantification of related compounds in various samples, ensuring accuracy in analytical assessments across different fields .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 5-Amino-3-(2-bromophenyl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Bromophenyl)isoxazole: Lacks the amino group, which can significantly alter its chemical reactivity and biological activity.

5-Amino-3-phenylisoxazole: Lacks the bromine atom, which affects its ability to undergo certain substitution reactions.

Uniqueness

5-Amino-3-(2-bromophenyl)isoxazole is unique due to the presence of both the amino and bromine functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .

Activité Biologique

5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This compound contains an isoxazole ring, which is known for its diverse pharmacological properties. The presence of the amino and bromine substituents enhances its reactivity and interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

This compound has the molecular formula CHBrNO. Its synthesis typically involves the cyclization of 2-bromobenzonitrile with hydroxylamine, forming an oxime that undergoes cyclization to yield the isoxazole ring. Catalysts such as copper or ruthenium can be employed to facilitate this reaction, although metal-free methods are also being explored to enhance sustainability in chemical processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. For instance, compounds containing isoxazole derivatives have shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. In a study evaluating various isoxazole derivatives, compounds similar to this compound were found to display significant cytotoxicity against human cancer cell lines, including prostate cancer (PC3) and non-tumorigenic cells (PNT1a). Notably, one derivative showed selectivity comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. For example, a series of substituted isoxazoles were tested for their ability to inhibit Salmonella thyphimurium serine acetyltransferase (SAT), with some compounds demonstrating IC values indicating effective inhibition at micromolar concentrations . This suggests that this compound could be developed as a lead compound for further drug development targeting similar enzymatic pathways.

Cytotoxicity Evaluations

A comprehensive study conducted on various newly synthesized isoxazole derivatives revealed that compounds bearing the isoxazole structure exhibited notable cytotoxic activity against several human cancer cell lines (HepG2, HT-29, MCF-7). The evaluation utilized the MTT assay to assess cell viability post-treatment with these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the isoxazole ring. For instance, modifications at the 5-position significantly influenced the biological activity and selectivity towards cancer cell lines. This information is crucial for guiding future synthetic efforts aimed at optimizing the efficacy of these compounds .

Comparative Analysis

Propriétés

IUPAC Name |

3-(2-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPUSFAARHNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-51-5 | |

| Record name | 3-(2-bromophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.